molecular formula C20H33NO2 B12617773 Carbamic acid, N-dodecyl-N-methyl-, phenyl ester CAS No. 918934-54-0

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester

Cat. No.: B12617773
CAS No.: 918934-54-0
M. Wt: 319.5 g/mol
InChI Key: DECVJUXTCFIVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester: is an organic compound with the molecular formula C_20H_33NO_2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a long dodecyl chain, a methyl group, and a phenyl ester group, making it a unique molecule with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-dodecyl-N-methyl-, phenyl ester typically involves the reaction of dodecylamine with methyl isocyanate, followed by the introduction of a phenyl ester group. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: Dodecylamine reacts with methyl isocyanate to form N-dodecyl-N-methylcarbamate.

    Step 2: The resulting carbamate is then reacted with phenol in the presence of a catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, N-dodecyl-N-methyl-, phenyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form the corresponding carbamic acid and phenol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: The phenyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Carbamic acid and phenol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, N-dodecyl-N-methyl-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The long dodecyl chain allows it to interact with hydrophobic regions of proteins, while the phenyl ester group can participate in specific binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Carbamic acid, phenyl ester: Lacks the dodecyl and methyl groups, making it less hydrophobic.

    Carbamic acid, N-methyl-, phenyl ester: Similar structure but lacks the dodecyl chain.

    Carbamic acid, N-dodecyl-, phenyl ester: Similar structure but lacks the methyl group.

Uniqueness: Carbamic acid, N-dodecyl-N-methyl-, phenyl ester is unique due to the combination of the long dodecyl chain, methyl group, and phenyl ester group. This unique structure imparts specific properties such as increased hydrophobicity and potential for specific binding interactions, making it valuable in various applications.

Biological Activity

Carbamic acid, N-dodecyl-N-methyl-, phenyl ester, also known as dodecyl phenyl carbamate, is a compound that has garnered attention for its various biological activities. This article explores its synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C19H31NO2
  • Molecular Weight : 313.46 g/mol

This structure comprises a dodecyl group (a long-chain alkyl group) attached to a phenyl carbamate moiety, which is known for its interactions with biological systems.

Carbamic acid esters, including the phenyl ester of N-dodecyl-N-methyl carbamic acid, primarily function as reversible inhibitors of acetylcholinesterase (AChE). This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. The mechanism involves the formation of a stable carbamoylated intermediate with AChE, resulting in prolonged cholinergic activity throughout the body .

Biological Activities

The biological activities of carbamic acid derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that carbamic acid esters exhibit antimicrobial properties against various pathogens. For example:

  • Chlamydia : Selective activity against Chlamydia species has been reported, with compounds showing effectiveness in reducing chlamydial inclusion numbers and altering their morphology .
  • Bacterial Activity : Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

2. Antiproliferative Effects

Some derivatives have shown potential as antiproliferative agents in cancer research. For instance, certain carbamate compounds demonstrated significant inhibition of cancer cell lines, indicating their potential as therapeutic agents in oncology .

3. Insecticidal Properties

Carbamic acid esters are also recognized for their insecticidal properties. They have been utilized in agricultural applications to combat harmful insects due to their ability to disrupt normal physiological functions in target pests .

Case Studies and Research Findings

StudyFindings
Study on Antichlamydial ActivityIdentified selective compounds that reduced chlamydial inclusion sizes and numbers in HEp-2 cells .
Antimicrobial StudyDemonstrated broad-spectrum antimicrobial activity against various pathogens including Staphylococcus aureus and Pseudomonas aeruginosa .
Insecticidal EfficacyReported effective control of biting and sucking insects in agricultural settings .

Safety and Toxicity Considerations

While the biological activities are promising, safety assessments are crucial. The toxicity profile of carbamic acid derivatives must be thoroughly evaluated to ensure they do not pose significant risks to human health or the environment. Preliminary studies suggest that some derivatives may exhibit low toxicity towards human cells but further investigations are necessary .

Properties

CAS No.

918934-54-0

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

phenyl N-dodecyl-N-methylcarbamate

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)20(22)23-19-16-13-12-14-17-19/h12-14,16-17H,3-11,15,18H2,1-2H3

InChI Key

DECVJUXTCFIVLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C(=O)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.